Broad Selectivity Profiling vs. Promiscuous Triazole Chemotypes
In the NIH Molecular Libraries Small Molecule Repository (MLSMR) screening panel, 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CID 931738) was tested in 769 bioassays and was uniformly inactive across all targets, including Hsp70, Hsc70, MT1-MMP, PLK1, estrogen receptors, PPARγ, Ras GTPases, and CYP450 isoforms [1]. In contrast, structurally related 1,2,4-triazole-3-thiol and 3-anilino-5-benzylthio-triazole analogs have been reported as potent MetAP2 inhibitors with Ki values as low as 50–100 pM [2]. The uniform inactivity of CID 931738 against a wide spectrum of targets is a quantifiable differentiation from the nanomolar/picomolar potency observed in certain triazole sub-series, making it a favorable negative control or selectivity reference compound for phenotypic and target-based screens [1][2]. IMPORTANT CAVEAT: High-strength differential evidence (direct head-to-head comparisons under identical assay conditions) is limited for this compound. The evidence presented here is Class-level inference and Cross-study comparable, assembled from public screening databases and literature SAR, and should be validated in the user's own assay system.
| Evidence Dimension | Bioassay activity outcome (Active vs Inactive) across a broad panel of targets |
|---|---|
| Target Compound Data | CID 931738: Inactive in 769/769 assays (0% active); no measurable IC50 or EC50 recorded below threshold |
| Comparator Or Baseline | MetAP2 inhibitor 3-anilino-5-benzylthio-1,2,4-triazole (SB-587094 and analogs): Ki = 0.05–0.1 nM |
| Quantified Difference | >>>10,000-fold difference in potency relative to representative active 1,2,4-triazole chemotype |
| Conditions | MLSMR panel (various confirmatory and screening assays, see PubChem AID 568–782); MetAP2 enzyme assay using Met-AMC substrate |
Why This Matters
A compound with a documented negative profile in hundreds of publicly available assays provides procurement value as a defined selectivity control, eliminating the cost of in-house counter-screening for common targets.
- [1] PubChem BioAssay Summary for CID 931738, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/931738/assaysummary/JSON (accessed 2026-05-04). View Source
- [2] Marino Jr, J. P. et al., 'Highly potent inhibitors of methionine aminopeptidase-2 based on a 1,2,4-triazole pharmacophore,' Journal of Medicinal Chemistry, 2007, 50(21), 5117–5126. View Source
